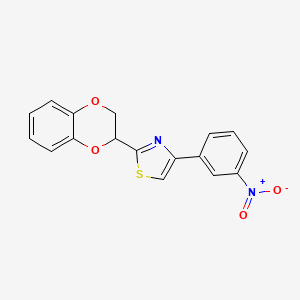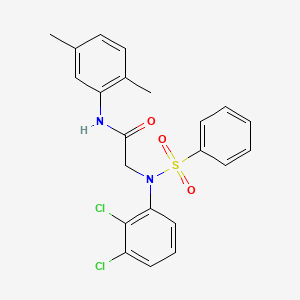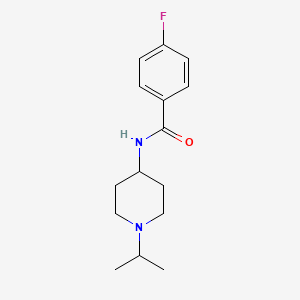![molecular formula C15H15NO4S B5175303 methyl {3-[(2-thienylacetyl)amino]phenoxy}acetate](/img/structure/B5175303.png)
methyl {3-[(2-thienylacetyl)amino]phenoxy}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl {3-[(2-thienylacetyl)amino]phenoxy}acetate, commonly known as MTAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTAPA is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) naproxen, which is commonly used to treat pain and inflammation.
作用机制
MTAPA exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and thromboxanes. MTAPA selectively inhibits the activity of COX-2, which is overexpressed in many cancer cells and is involved in the regulation of inflammation and cell proliferation. By inhibiting COX-2 activity, MTAPA can suppress the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
MTAPA has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. MTAPA has been shown to reduce the production of prostaglandins and thromboxanes, which are involved in the regulation of inflammation and pain. Additionally, MTAPA has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
MTAPA has several advantages for lab experiments, including its high solubility in water and organic solvents, and its stability under various conditions. However, MTAPA has some limitations, including its low selectivity for COX-2 over COX-1, which can lead to unwanted side effects. Additionally, MTAPA has poor oral bioavailability, which limits its use in oral drug formulations.
未来方向
There are several future directions for the research on MTAPA, including the development of more selective COX-2 inhibitors with improved pharmacological properties. Additionally, MTAPA can be used as a building block for the synthesis of novel materials with potential applications in nanotechnology and catalysis. Further studies are needed to investigate the potential of MTAPA in cancer therapy, drug delivery, and material science.
合成方法
MTAPA can be synthesized through a multistep process starting from 2-thiophenecarboxylic acid. The first step involves the conversion of 2-thiophenecarboxylic acid into 2-thiophenecarboxylic acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 3-aminophenol and triethylamine to form the intermediate 3-(2-thienyl)phenoxyacetamide. The final step involves the methylation of the amide group using methyl iodide to obtain MTAPA.
科学研究应用
MTAPA has been extensively studied for its potential applications in various fields, including cancer research, drug delivery, and material science. MTAPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In drug delivery, MTAPA has been used as a prodrug to improve the solubility and bioavailability of poorly soluble drugs. Additionally, MTAPA has been used as a building block for the synthesis of novel materials with potential applications in nanotechnology and catalysis.
属性
IUPAC Name |
methyl 2-[3-[(2-thiophen-2-ylacetyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-19-15(18)10-20-12-5-2-4-11(8-12)16-14(17)9-13-6-3-7-21-13/h2-8H,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSGYFJKKOARHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dichlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5175255.png)
![4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-6-isopropyl-2-pyrimidinamine](/img/structure/B5175261.png)
![3-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5175263.png)
![N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5175273.png)
![5-[4-(diethylamino)benzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5175278.png)
![bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone](/img/structure/B5175289.png)
![4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B5175292.png)


![N-[2-(2-hydroxy-3-methoxybenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5175321.png)
![1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5175327.png)
![N-(2-ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5175335.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5175347.png)